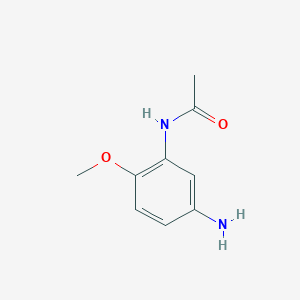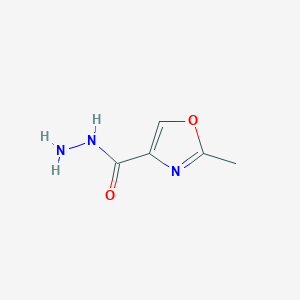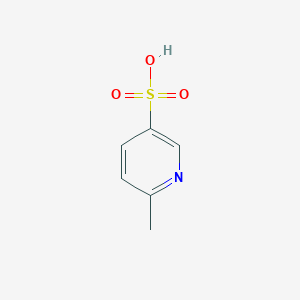
6-メチルピリジン-3-スルホン酸
説明
6-Methylpyridine-3-sulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, where the sulfonic acid group is attached to the third position of the pyridine ring, and a methyl group is attached to the sixth position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
科学的研究の応用
6-Methylpyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of sulfonamides and other sulfonyl derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
作用機序
Target of Action
Sulfonic acid derivatives, including aryl- and hetarylsulfonyl amides, are known to be used as pharmaceuticals, plant growth regulators, and herbicides .
Mode of Action
It’s synthesized through the diazotation of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups .
Biochemical Pathways
It’s known that sulfonic acid derivatives can play a role in various biochemical processes due to their ability to act as pharmaceuticals, plant growth regulators, and herbicides .
Result of Action
As a sulfonic acid derivative, it may have potential effects in various biological contexts, such as pharmaceutical applications, plant growth regulation, and herbicidal activity .
生化学分析
Biochemical Properties
6-Methylpyridine-3-sulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 6-Methylpyridine-3-sulfonic acid and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific conditions and concentrations involved .
Cellular Effects
6-Methylpyridine-3-sulfonic acid has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, 6-Methylpyridine-3-sulfonic acid can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 6-Methylpyridine-3-sulfonic acid involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, 6-Methylpyridine-3-sulfonic acid can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methylpyridine-3-sulfonic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 6-Methylpyridine-3-sulfonic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to 6-Methylpyridine-3-sulfonic acid can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Methylpyridine-3-sulfonic acid vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing the activity of certain metabolic pathways. At high doses, 6-Methylpyridine-3-sulfonic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
6-Methylpyridine-3-sulfonic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substances. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, 6-Methylpyridine-3-sulfonic acid can alter the metabolism of drugs and other xenobiotics, leading to changes in their pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 6-Methylpyridine-3-sulfonic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, 6-Methylpyridine-3-sulfonic acid can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of 6-Methylpyridine-3-sulfonic acid is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 6-Methylpyridine-3-sulfonic acid may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, it can be targeted to the nucleus, affecting gene expression and other nuclear processes .
準備方法
Synthetic Routes and Reaction Conditions
6-Methylpyridine-3-sulfonic acid can be synthesized through several methods:
Sulfonation of 6-Methylpyridine: This method involves the direct sulfonation of 6-methylpyridine using concentrated sulfuric acid or oleum.
Diazotation of 3-Aminopyridines: This method involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group.
Industrial Production Methods
Industrial production of 6-Methylpyridine-3-sulfonic acid often employs the sulfonation method due to its scalability and cost-effectiveness. The process involves the use of large-scale reactors to maintain the high temperatures and controlled addition of sulfuric acid to ensure complete sulfonation.
化学反応の分析
6-Methylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the sulfonic acid group to a sulfonyl group.
類似化合物との比較
6-Methylpyridine-3-sulfonic acid can be compared with other similar compounds such as:
Pyridine-3-sulfonic acid: Lacks the methyl group at the sixth position, which may affect its reactivity and solubility.
6-Methylpyridine-2-sulfonic acid: The sulfonic acid group is attached to the second position, leading to different chemical properties and reactivity.
4-Methylpyridine-3-sulfonic acid: The methyl group is attached to the fourth position, which can influence the compound’s steric and electronic properties.
These comparisons highlight the unique structural features of 6-Methylpyridine-3-sulfonic acid that contribute to its distinct chemical behavior and applications.
特性
IUPAC Name |
6-methylpyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-2-3-6(4-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPGRDDFLCHSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297307 | |
| Record name | 6-methylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4808-69-9 | |
| Record name | 4808-69-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylpyridine-3-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


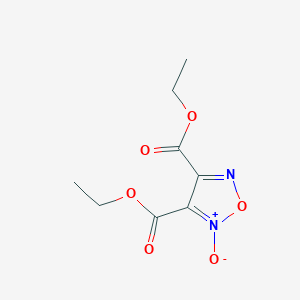




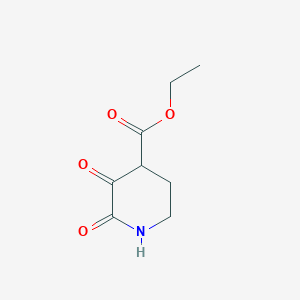

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)
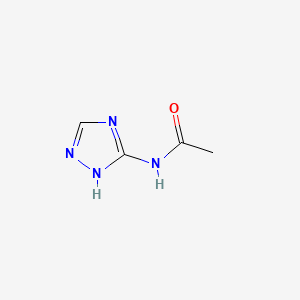
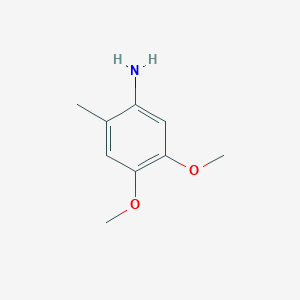
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)
